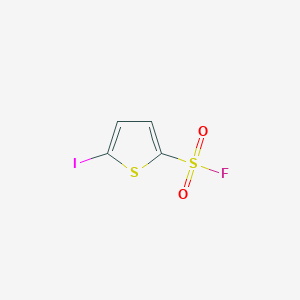

5-Iodothiophene-2-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodothiophene-2-sulfonyl fluoride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Mode of Action

Sulfonyl fluorides, in general, have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Biochemical Pathways

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .

Action Environment

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .

生化分析

Biochemical Properties

It is known that thiophene-based analogs, which include 5-Iodothiophene-2-sulfonyl fluoride, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

As a thiophene-based analog, it is expected to have a variety of effects on cells, given that thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

It is known that sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Temporal Effects in Laboratory Settings

It is known that the effects of thiophene-based compounds can change over time .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiophene-2-sulfonyl fluoride typically involves the iodination of thiophene followed by sulfonylation. One common method includes the selective monobromination of thiophene, followed by iodination and subsequent sulfonylation using fluorosulfonylating reagents . The reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and sulfonylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

化学反应分析

Types of Reactions

5-Iodothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Substituted Thiophenes: Products with various functional groups replacing the iodine atom.

Oxidized Thiophenes: Compounds with higher oxidation states of sulfur.

科学研究应用

5-Iodothiophene-2-sulfonyl fluoride has diverse applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Materials Science: Utilized in the development of organic semiconductors and optoelectronic devices.

相似化合物的比较

Similar Compounds

- 5-Bromothiophene-2-sulfonyl fluoride

- 5-Chlorothiophene-2-sulfonyl fluoride

- 5-Fluorothiophene-2-sulfonyl fluoride

Uniqueness

5-Iodothiophene-2-sulfonyl fluoride is unique due to the presence of the iodine atom, which enhances its reactivity and allows for versatile functionalization through substitution reactions . This makes it a valuable compound in synthetic chemistry and materials science.

生物活性

5-Iodothiophene-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in drug discovery and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Sulfonyl Fluorides

Sulfonyl fluorides, including this compound, are characterized by their electrophilic nature, which allows them to react with nucleophilic amino acid residues in proteins. These compounds have been utilized as probes in various biological contexts due to their ability to covalently modify proteins, thereby influencing enzymatic activity and protein interactions .

The biological activity of this compound primarily stems from its ability to inhibit enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, cysteine, and lysine, leading to the formation of stable covalent bonds that can effectively inhibit enzyme function. This property makes sulfonyl fluorides valuable tools for studying enzyme mechanisms and for developing therapeutics targeting specific proteins .

Key Enzyme Targets

- Proteases : Sulfonyl fluorides are commonly used as protease inhibitors due to their ability to modify active site residues.

- Enolase : Inhibition of enolase by fluoride ions has been documented, impacting bacterial glucose transport .

- Transthyretin (TTR) : this compound has been shown to stabilize TTR, preventing amyloidogenesis associated with diseases like familial amyloid polyneuropathy .

1. Inhibition of Enzyme Activity

A study demonstrated that sulfonyl fluorides could effectively inhibit serine proteases by covalently modifying the active site serine residue. The kinetics of this reaction were analyzed, showing rapid binding and significant inhibition at low concentrations .

2. Antimicrobial Activity

Research involving a library of sulfonyl fluorides indicated that several compounds exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, this compound was among those that displayed improved potency compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development .

3. Fluorescent Probes

Another innovative application involved the conjugation of sulfonyl fluorides with fluorescent tags, enabling real-time tracking of protein interactions in live cells. This approach has opened new avenues for studying dynamic biological processes and protein localization .

Comparative Biological Activity Table

| Compound | Target Enzyme | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | Serine Proteases | Covalent modification of serine residue | Strong inhibitor |

| This compound | Enolase | Inhibition via fluoride ion interaction | Antibacterial properties |

| Aromatic Sulfonyl Fluorides | Transthyretin (TTR) | Stabilization against amyloid formation | Prevents neurodegenerative diseases |

属性

IUPAC Name |

5-iodothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUUFXWVOWYGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。